7-Chloro-4-(4-fluorophenoxy)quinoline

Physicochemical profiling Drug-likeness Agrochemical optimization

7-Chloro-4-(4-fluorophenoxy)quinoline (CAS 124495-00-7) is a mono-halogenated 4-phenoxyquinoline derivative with the molecular formula C₁₅H₉ClFNO and a molecular weight of 273.69 g·mol⁻¹. It belongs to the 4-aryloxyquinoline class, a privileged scaffold in medicinal chemistry and agrochemical discovery.

Molecular Formula C15H9ClFNO
Molecular Weight 273.69 g/mol
CAS No. 124495-00-7
Cat. No. B1651224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-(4-fluorophenoxy)quinoline
CAS124495-00-7
Molecular FormulaC15H9ClFNO
Molecular Weight273.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C3C=CC(=CC3=NC=C2)Cl)F
InChIInChI=1S/C15H9ClFNO/c16-10-1-6-13-14(9-10)18-8-7-15(13)19-12-4-2-11(17)3-5-12/h1-9H
InChIKeyRRNMVVBDVXFTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-(4-fluorophenoxy)quinoline (CAS 124495-00-7): Technical Baseline for Sourcing and Selection


7-Chloro-4-(4-fluorophenoxy)quinoline (CAS 124495-00-7) is a mono-halogenated 4-phenoxyquinoline derivative with the molecular formula C₁₅H₉ClFNO and a molecular weight of 273.69 g·mol⁻¹ [1]. It belongs to the 4-aryloxyquinoline class, a privileged scaffold in medicinal chemistry and agrochemical discovery [2]. The compound features a chlorine atom at the 7-position of the quinoline core and a 4-fluorophenoxy substituent at the 4-position, distinguishing it from its commercially dominant, 5,7-dichlorinated congener Quinoxyfen (CAS 124495-18-7). The hydrochloride salt has a reported melting point of 220–224 °C, and the compound is typically supplied at ≥98% purity for research use [3].

Why 7-Chloro-4-(4-fluorophenoxy)quinoline Cannot Be Replaced by Generic 4-Phenoxyquinoline Analogs


The halogen substitution pattern on the quinoline core — specifically, mono-chlorination at position 7 versus di-chlorination at positions 5 and 7 — produces distinct physicochemical and pharmacological profiles that preclude simple interchange within the 4-phenoxyquinoline class [1]. The target compound (MW 273.69, HCl salt M.P. 220–224 °C) differs from Quinoxyfen (MW 308.14, M.P. 105–106 °C) in molecular weight by ~34 Da, in logP by approximately 1.4–2.3 units (estimated clogP 3.0–4.1 vs. 4.7–5.5 for Quinoxyfen), and in melting point by over 100 °C, reflecting distinct crystal packing and solubility behaviors [1]. Furthermore, the compound serves as a key synthetic intermediate for constructing 6-fluoro-7-chloro-4-(4-fluorophenoxy)quinoline-based HMG-CoA reductase inhibitors that outperform rosuvastatin and pitavastatin in vitro, a structural derivation that is impossible from the 5,7-dichloro scaffold [2]. These differences have direct consequences for solubility, metabolic stability, target selectivity, and synthetic tractability across both pharmaceutical and agrochemical programs.

Quantitative Differentiation Evidence for 7-Chloro-4-(4-fluorophenoxy)quinoline versus Closest Analogs


Molecular Weight Advantage: 34 Da Lower Than the Commercial Fungicide Quinoxyfen

The target compound's molecular weight (273.69 g·mol⁻¹) is 34.44 Da less than that of 5,7-dichloro-4-(4-fluorophenoxy)quinoline (Quinoxyfen; 308.14 g·mol⁻¹), attributable to the absence of the 5-chloro substituent [1]. The calculated logP values reflect a significant lipophilicity differential: clogP 3.0–4.1 for 7-chloro-4-(4-fluorophenoxy)quinoline versus 4.7–5.5 for Quinoxyfen . In lead optimization, a reduction of ~1.4 log units correlates with improved aqueous solubility and potentially reduced metabolic clearance.

Physicochemical profiling Drug-likeness Agrochemical optimization

Thermal Stability Differentiation: >100 °C Higher Melting Point as the Hydrochloride Salt

The hydrochloride salt of 7-chloro-4-(4-fluorophenoxy)quinoline exhibits a melting point of 220–224 °C, as reported in the synthetic protocol of patent US5240940 [1]. In contrast, Quinoxyfen free base melts at 105–106 °C . This >115 °C elevation in melting point indicates stronger crystal lattice energy and superior thermal stability, which has practical implications for storage, formulation, and handling in both research and industrial settings.

Solid-state characterization Formulation development Crystallinity

Patent-Preferred Scaffold Status in Fungicidal Quinoline Compositions

In US Patent US5240940, compounds of formula (1) wherein R³ is Cl are designated 'especially preferred,' with 7-chloro-4-(4-fluorophenoxy)quinoline explicitly listed among the most preferred analogs within this subclass [1]. A distinct subclass — compounds where R¹ and R³ are Cl or CH₃ — identifies 5,7-dichloro-4-(4-fluorophenoxy)quinoline (Quinoxyfen) as 'most preferred,' establishing a formal, patent-defined tier of structural preference that separates the mono-chloro (7-Cl) and di-chloro (5,7-Cl₂) series [1]. This tiered classification reflects distinct SAR observations by the inventors and supports the rationale for evaluating each substitution pattern independently rather than defaulting to the commercially available Quinoxyfen.

Agrochemical fungicide Powdery mildew control Structure-activity relationship

Validated Synthetic Intermediate for High-Potency HMG-CoA Reductase Inhibitors

The 7-chloro-4-(4-fluorophenoxy)quinoline scaffold serves as the core for the mevalonolactone derivative (4R,6S)-6-{(E)-2-[6-fluoro-7-chloro-4-(4-fluorophenoxy)quinolin-3-yl]ethenyl}-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one (compound 3d), which demonstrated in vitro HMG-CoA reductase inhibitory potency exceeding that of rosuvastatin and pitavastatin [1]. This derivative was advanced to extensive preclinical development as a hypocholesterolemic candidate, validating the scaffold's utility in a therapeutic area distinct from its agrochemical heritage.

HMG-CoA reductase inhibition Cardiovascular drug discovery Statin-class comparison

Antitubercular Activity Platform: 7-Chloro-4-phenoxyquinoline Analogs Achieve MIC 3.12 µM Against M. tuberculosis H37Rv

A series of 22 7-chloro-4-phenoxyquinoline analogs were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. Three compounds (9b, 9c, and 9f) displayed MIC values of 3.12 µM and demonstrated DNA gyrase inhibitory activity, with no significant cytotoxicity against VERO cells [1]. While 7-chloro-4-(4-fluorophenoxy)quinoline itself was not the specific hit, the 7-chloro-4-phenoxyquinoline scaffold consistently yields anti-TB leads with MIC values in the low micromolar range, in contrast to the 5,7-dichloro scaffold which has been optimized predominantly for antifungal applications.

Antitubercular drug discovery Mycobacterium tuberculosis DNA gyrase inhibition

Cytotoxic Activity Against Multiple Human Cancer Cell Lines via 7-Chloro-4-phenoxyquinoline Scaffold

The 7-chloro-4-phenoxyquinoline scaffold, bearing formyl, oxime, and thiosemicarbazone functional groups, demonstrated cytotoxic activity against four human cancer cell lines with IC₅₀ values ranging from 9.18 µM to 50.75 µM [1]. In a parallel study, novel 4-phenoxyquinoline derivatives (including 6a, 6b, 6c) showed IC₅₀ values of 9.33, 1.84, and 8.54 µM against HepG2 cells, with compound 6b achieving a VEGFR2 kinase IC₅₀ of 4.66 nM and demonstrating in vivo tumor growth inhibition in HepG2 xenograft models [2]. These data confirm the 4-phenoxyquinoline scaffold (7-chloro-substituted) as a productive platform for anticancer lead generation, whereas Quinoxyfen's development has been confined to agricultural fungicide applications.

Anticancer drug discovery Cytotoxicity screening Quinoline-based antitumor agents

Priority Application Scenarios for 7-Chloro-4-(4-fluorophenoxy)quinoline in Scientific and Industrial Programs


Lead Optimization in Cardiovascular Drug Discovery: HMG-CoA Reductase Inhibitor Development

7-Chloro-4-(4-fluorophenoxy)quinoline serves as the core scaffold for synthesizing mevalonolactone derivatives that surpass rosuvastatin and pitavastatin in HMG-CoA reductase inhibitory potency [1]. The 6-position on the quinoline ring is available for further fluorination (as demonstrated in derivative 3d), enabling SAR exploration that is sterically and electronically distinct from modifications possible on the 5,7-dichloro scaffold. Procurement of this specific mono-chloro intermediate is required for any program seeking to replicate or extend the Cai et al. series.

Anticancer Kinase Inhibitor Discovery Targeting VEGFR2 and Related RTKs

The 4-phenoxyquinoline scaffold with 7-chloro substitution yields compounds with nanomolar VEGFR2 kinase inhibition (IC₅₀ = 4.66 nM) and micromolar cellular cytotoxicity against HepG2, SGC-7901, and A549 cell lines [2]. The scaffold's synthetic accessibility from 4,7-dichloroquinoline facilitates rapid analog generation. Researchers developing kinase inhibitors should specifically source the 7-chloro-4-(4-fluorophenoxy)quinoline building block rather than the 5,7-dichloro analog, as the latter introduces an additional chlorine at position 5 that alters the SAR landscape for kinase selectivity.

Antitubercular Drug Discovery Using 7-Chloro-4-phenoxyquinoline Scaffolds

7-Chloro-4-phenoxyquinoline analogs achieve MIC values of 3.12 µM against M. tuberculosis H37Rv with no significant VERO cell cytotoxicity, acting through DNA gyrase inhibition [3]. This scaffold provides a validated entry point for anti-TB programs distinct from the fluoroquinolone class. The 4-fluorophenoxy substituent on the target compound can be diversified to explore SAR around the phenoxy ring, making this specific compound a strategic starting material for medicinal chemistry campaigns against drug-resistant tuberculosis.

Agrochemical Fungicide Discovery with Reduced Lipophilicity and Improved Environmental Profile

The target compound's lower molecular weight (273.69 vs. 308.14) and reduced lipophilicity (ΔlogP ≈ −1.4 to −2.3) compared to Quinoxyfen suggest improved aqueous solubility and potentially lower bioaccumulation risk [4]. The compound is explicitly identified as 'especially preferred' in US Patent US5240940 for fungicidal compositions. Agrochemical discovery teams seeking next-generation powdery mildew fungicides with improved environmental fate properties should evaluate the mono-chloro scaffold as an alternative to the commercially dominant but highly lipophilic Quinoxyfen.

Quote Request

Request a Quote for 7-Chloro-4-(4-fluorophenoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.